Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate CAS number 750649-44-6
Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate CAS number 750649-44-6
An In-Depth Technical Guide to Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (CAS: 750649-44-6): A Key Intermediate in Pharmaceutical Synthesis
Abstract
Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is a chiral synthetic building block of significant interest to the pharmaceutical and drug development industries. Its rigid cyclohexyl core, adorned with precisely oriented hydroxyl and protected amine functionalities, makes it a valuable intermediate in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). The benzylcarbamate (Cbz) group provides robust protection for the amine, allowing for selective chemical transformations at the hydroxyl position. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, its strategic importance in asymmetric synthesis, methodologies for its analytical characterization, and essential safety protocols for its handling. The primary focus is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this intermediate in synthetic campaigns.
Chemical Identity and Physicochemical Properties
The unique three-dimensional arrangement of functional groups in Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is fundamental to its utility in stereospecific synthesis. The (1S, 3S) configuration dictates a specific spatial relationship between the amine and hydroxyl groups on the cyclohexane ring.
Caption: Chemical Structure of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate.
The fundamental properties of this compound are summarized in the table below, compiled from leading chemical suppliers.
| Property | Value | Reference |
| CAS Number | 750649-44-6 | [1] |
| Molecular Formula | C₁₄H₁₉NO₃ | [2] |
| Molecular Weight | 249.31 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | ≥97% | |
| Storage Temperature | Refrigerator | |
| InChI Key | FYIZIYCXUSGNLZ-STQMWFEESA-N |
The Strategic Role in Asymmetric Synthesis
The primary value of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate lies in its role as a chiral precursor. In drug development, controlling stereochemistry is paramount, as different stereoisomers of a molecule can have vastly different biological activities.
The Benzylcarbamate (Cbz) Protecting Group: The Cbz group is a cornerstone of peptide synthesis and complex molecule construction for several reasons:
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Robustness: It is stable under a wide range of reaction conditions, including those that are mildly acidic or basic, and in the presence of many oxidizing and reducing agents. This stability allows chemists to perform reactions on other parts of the molecule, such as the hydroxyl group, without disturbing the protected amine.
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Facile Removal: Despite its stability, the Cbz group can be cleanly and efficiently removed under specific, mild conditions, most commonly through catalytic hydrogenation (e.g., H₂, Pd/C). This process, known as hydrogenolysis, cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts.
Application as a Key Intermediate: This compound is a structural analogue to intermediates used in the synthesis of the neuraminidase inhibitor Oseltamivir (Tamiflu®).[3][4] The synthesis of Oseltamivir requires precise control over three stereocenters on a cyclohexene ring.[4] Intermediates like Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate provide a pre-set stereochemical framework, significantly simplifying the synthetic route and avoiding costly and difficult chiral separations later in the process.
A generalized retrosynthetic analysis highlights how a complex target might be disconnected to reveal the importance of this key fragment.
Caption: Retrosynthetic analysis showing the role of the title compound.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate before its use in a synthetic sequence. A multi-technique approach is standard practice.[5][6]
Caption: A typical analytical workflow for quality control.
Expected Spectral Data: While specific spectra are proprietary or must be generated experimentally, the expected characteristics can be predicted based on the molecule's structure. Researchers should look for the following key signals:
| Technique | Expected Observations | Rationale |
| ¹H NMR | ∙ ~7.3 ppm (multiplet, 5H): Protons of the phenyl ring.∙ ~5.1 ppm (singlet, 2H): Benzylic protons (O-CH₂-Ph).∙ ~3.5-4.0 ppm (multiplets, 2H): Protons on carbons bearing the -OH and -NHCbz groups (H-1, H-3).∙ ~1.2-2.0 ppm (multiplets, 8H): Remaining cyclohexane ring protons.∙ Broad singlet: N-H proton of the carbamate and O-H proton of the alcohol. | The chemical shifts are dictated by the electronic environment of the protons. Aromatic, benzylic, and protons adjacent to heteroatoms are shifted downfield.[5][7] |
| ¹³C NMR | ∙ ~156 ppm: Carbonyl carbon of the carbamate.∙ ~127-137 ppm: Carbons of the phenyl ring.∙ ~67 ppm: Benzylic carbon (O-CH₂-Ph).∙ ~50-75 ppm: Carbons of the cyclohexyl ring bearing the -OH and -NHCbz groups.∙ ~20-40 ppm: Remaining aliphatic carbons of the cyclohexyl ring. | The carbonyl carbon is highly deshielded. Aromatic carbons appear in a characteristic range, while aliphatic carbons are upfield.[6] |
| FT-IR | ∙ ~3300 cm⁻¹ (broad): O-H and N-H stretching vibrations.∙ ~3030 cm⁻¹ (sharp): Aromatic C-H stretching.∙ ~2850-2950 cm⁻¹ (sharp): Aliphatic C-H stretching.∙ ~1690 cm⁻¹ (strong, sharp): C=O stretching of the carbamate. | The frequency of bond vibrations corresponds to specific functional groups, providing a molecular fingerprint.[7][8] |
| Mass Spec. | ∙ m/z 249: Molecular ion peak [M]⁺.∙ Common Fragments: m/z 91 (tropylium ion, [C₇H₇]⁺), loss of water (-18), loss of benzyl group (-91), and other fragments corresponding to the cleavage of the cyclohexane ring. | Mass spectrometry measures the mass-to-charge ratio, confirming molecular weight and providing structural clues through fragmentation patterns.[8][9] |
Safety, Handling, and Storage
Proper handling of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is crucial to ensure laboratory safety. The compound is classified with specific hazards that necessitate defined precautions.
GHS Hazard Information:
| Pictogram | Code | Hazard Statement |
| GHS07 | Warning | |
| H302 | Harmful if swallowed.[10] | |
| H315 | Causes skin irritation.[11] | |
| H319 | Causes serious eye irritation.[11] |
Recommended Handling Protocol:
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Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[11]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling.[11] Avoid generating dust.[12]
-
Storage: Store in a tightly sealed container in a refrigerator as recommended.
-
Spill Response: In case of a spill, avoid creating dust. Sweep up the solid material carefully and place it in a designated waste container.
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